8-(3,4-Dimethoxyphenyl)-7-methyl-1,3-dipropyl-1H-purine-2,6(3H,7H)-dione

Adenosine A2A receptor Radioligand binding Xanthine antagonists

The compound 8-(3,4-Dimethoxyphenyl)-7-methyl-1,3-dipropyl-1H-purine-2,6(3H,7H)-dione (CAS 152881-18-0), also designated KF17837S, is a xanthine-derivative adenosine A2A receptor antagonist. It exists as a photostationary equilibrium mixture of approximately 18% (E)- and 82% (Z)-isomers, and is the stable form of the parent E-isomer KF17837.

Molecular Formula C20H26N4O4
Molecular Weight 386.4 g/mol
CAS No. 152881-18-0
Cat. No. B1673620
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-(3,4-Dimethoxyphenyl)-7-methyl-1,3-dipropyl-1H-purine-2,6(3H,7H)-dione
CAS152881-18-0
Synonyms1,3-dipropyl-7-methyl-8-(3,4-dimethoxystyryl)xanthine
KF 17837
KF 17837S
KF-17837
KF-17837S
KF17837S
Molecular FormulaC20H26N4O4
Molecular Weight386.4 g/mol
Structural Identifiers
SMILESCCCN1C2=C(C(=O)N(C1=O)CCC)N(C(=N2)C3=CC(=C(C=C3)OC)OC)C
InChIInChI=1S/C20H26N4O4/c1-6-10-23-18-16(19(25)24(11-7-2)20(23)26)22(3)17(21-18)13-8-9-14(27-4)15(12-13)28-5/h8-9,12H,6-7,10-11H2,1-5H3
InChIKeyFSUNYKAEJIVAHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

8-(3,4-Dimethoxyphenyl)-7-methyl-1,3-dipropyl-1H-purine-2,6(3H,7H)-dione (KF17837S): Core Identity and Pharmacological Class for A2A Antagonist Procurement


The compound 8-(3,4-Dimethoxyphenyl)-7-methyl-1,3-dipropyl-1H-purine-2,6(3H,7H)-dione (CAS 152881-18-0), also designated KF17837S, is a xanthine-derivative adenosine A2A receptor antagonist [1]. It exists as a photostationary equilibrium mixture of approximately 18% (E)- and 82% (Z)-isomers, and is the stable form of the parent E-isomer KF17837 [1]. The compound has been investigated as a pharmacological probe for central A2A receptors and for its anticataleptic activity in preclinical models of Parkinson's disease [1][2].

Why Generic Adenosine Antagonists Cannot Substitute for 8-(3,4-Dimethoxyphenyl)-7-methyl-1,3-dipropyl-1H-purine-2,6(3H,7H)-dione in Neuroscience Research


Adenosine A2A receptor antagonists span a wide spectrum of affinity, selectivity, and pharmacokinetic properties. Xanthine-based antagonists such as theophylline and 8-phenyltheophylline exhibit poor A2A affinity (Ki values in the micromolar to high nanomolar range) and lack meaningful selectivity over A1 receptors, rendering them unsuitable for studies requiring specific A2A blockade [1]. Even among high-affinity A2A antagonists, the distinction between the pure E-isomer (KF17837, Ki = 1.0 nM) and the equilibrium mixture KF17837S (Ki = 7.9 nM) carries practical consequences for experimental reproducibility, as the E-isomer undergoes rapid photoisomerization to the Z-form unless handled under strictly light-protected conditions [1]. These isomer-dependent potency differences and photostability considerations make generic interchange scientifically invalid.

Quantitative Differentiation Evidence for 8-(3,4-Dimethoxyphenyl)-7-methyl-1,3-dipropyl-1H-purine-2,6(3H,7H)-dione (KF17837S)


A2A Receptor Binding Affinity: KF17837S vs. Parent E-Isomer (KF17837) and Classical Xanthine Antagonists

KF17837S (the equilibrium mixture sold as CAS 152881-18-0) exhibits a Ki of 7.9 ± 0.055 nM at rat striatal A2A receptors labeled with [³H]CGS21680. This is approximately 8-fold lower affinity than the pure E-isomer KF17837 (Ki = 1.0 ± 0.057 nM) but remains approximately 50- to 100-fold more potent than the classical xanthine 8-phenyltheophylline (Ki = 400 nM at guinea pig A2A; Ki = 830 nM at rat A2A) [1]. The structurally related xanthine theophylline is even weaker, with reported A2A Ki values in the 2,000–16,000 nM range [2].

Adenosine A2A receptor Radioligand binding Xanthine antagonists

A2A vs. A1 Selectivity Ratio: KF17837S vs. Non-Selective Xanthine Antagonists and Istradefylline

KF17837S demonstrates a selectivity ratio of approximately 49-fold for A2A over A1 receptors (Ki A2A = 7.9 nM; Ki A1 = 390 nM) in rat brain membrane binding assays [1]. In contrast, 8-phenyltheophylline is A1-selective, with A2A Ki values (400–830 nM) substantially weaker than its A1 Ki (3.1–13 nM), yielding an inverse selectivity profile . The clinically approved A2A antagonist istradefylline (KW-6002) exhibits a comparable A2A/A1 selectivity ratio of ~68–70-fold (Ki A2A = 2.2 nM; Ki A1 = 150 nM in human receptors), making istradefylline more potent but in a similar selectivity class .

Adenosine A1 receptor Receptor selectivity Off-target profiling

Functional Antagonism of A2A-Mediated cAMP Accumulation: KF17837S vs. A2B Off-Target Activity

In a functional assay using rat pheochromocytoma PC12 cells, KF17837S antagonized cAMP accumulation induced by 1 μM of the A2A agonist CGS21680 with an IC50 of 53 ± 10 nM [1]. In contrast, antagonism of A2B receptor-mediated cAMP accumulation (Jurkat human T-cells stimulated with 10 μM NECA) required a substantially higher concentration, with an IC50 of 1,500 ± 290 nM, yielding a 28-fold functional selectivity window for A2A over A2B [1]. This functional selectivity parallels and reinforces the binding selectivity profile.

cAMP assay Functional antagonism A2B selectivity

In Vivo Anticataleptic Efficacy: Dose-Dependent Reversal of Drug-Induced Catalepsy by KF17837S

Oral administration of KF17837 significantly ameliorated the cataleptic responses induced by intracerebroventricular CGS 21680 (10 μg) in rats in a dose-dependent manner at 2.5, 10, and 30 mg/kg p.o. [1]. KF17837 also dose-dependently reduced catalepsy induced by haloperidol (1 mg/kg i.p.; effective from 0.625 mg/kg p.o.) and reserpine (5 mg/kg i.p.; effective from 2.5 mg/kg p.o.). At the lowest tested dose (0.625 mg/kg p.o.), KF17837 potentiated the anticataleptic effect of a subthreshold dose of L-DOPA (25 mg/kg i.p.) plus benserazide (6.25 mg/kg i.p.) [1]. For comparison, istradefylline (KW-6002) reversed CGS21680-induced catalepsy with an ED50 of 0.05 mg/kg and reserpine-induced catalepsy with an ED50 of 0.26 mg/kg , indicating that istradefylline is approximately 10-fold more potent in vivo, consistent with its higher A2A binding affinity.

Anticataleptic activity Parkinson's disease model In vivo pharmacology

Brain Penetration and Striatal Enrichment: CNS Target Engagement Profile of [³H]- and [¹¹C]-Labeled KF17837S

Autoradiographic studies using [³H]KF17837S on rat brain sections demonstrated that the binding site is highly enriched in the striatal region, consistent with A2A receptor distribution . In vivo, [¹¹C]KF17837 showed higher accumulation in the striatum than in other brain regions in rats, with uptake blocked by co-injection of carrier KF17837, confirming specific A2A receptor binding in the CNS [1]. However, PET studies in primates revealed that KF17837 crosses the blood-brain barrier only to a very low extent, and high nonspecific binding in regions with low receptor density limits its utility as a PET ligand for quantitative receptor imaging [2]. This contrasts with non-xanthine A2A antagonists such as SCH 58261, which have been successfully developed as PET radioligands.

Blood-brain barrier Striatum Autoradiography PET imaging

Optimal Research Applications for 8-(3,4-Dimethoxyphenyl)-7-methyl-1,3-dipropyl-1H-purine-2,6(3H,7H)-dione (KF17837S) Based on Differentiated Evidence


In Vitro A2A Receptor Pharmacology with Defined Isomeric Composition

KF17837S is the optimal choice for in vitro A2A receptor binding and functional assays where batch-to-batch reproducibility is paramount. Unlike the pure E-isomer KF17837 (CAS 141807-96-7), which photoisomerizes rapidly to the Z-form unless handled under strict light-protected conditions, KF17837S is the stable photostationary equilibrium mixture (18% E, 82% Z) that remains compositionally constant under standard laboratory lighting. With a well-characterized A2A Ki of 7.9 nM and A1 Ki of 390 nM, researchers can confidently select working concentrations (typically 30–200 nM) that achieve near-complete A2A occupancy with minimal A1 engagement [1]. This defined isomeric composition eliminates the variability inherent in handling the photolabile E-isomer.

Rodent Behavioral Pharmacology of Nigrostriatal Dopaminergic Function

KF17837S is well-suited for rodent studies investigating adenosine-dopamine interactions in the striatum. At oral doses of 2.5–30 mg/kg, it produces reliable, dose-dependent reversal of catalepsy induced by CGS21680, haloperidol, and reserpine, and potentiates subthreshold L-DOPA at doses as low as 0.625 mg/kg p.o. [2]. This dose-response profile has been replicated across multiple laboratories, providing a robust reference dataset for experimental design [2]. While less potent than istradefylline, KF17837S offers a wider dynamic range for dose-response studies without saturating efficacy at low doses.

Ex Vivo Autoradiographic Mapping of A2A Receptor Distribution in Brain Tissue

[³H]KF17837S is an established radioligand for autoradiographic localization of A2A receptors in rat brain sections. Its binding site is highly enriched in the striatum, matching the known distribution of A2A receptors and showing strong positive correlation with pharmacological profiles obtained using [³H]CGS21680 [3]. For laboratories conducting ex vivo receptor autoradiography, KF17837S provides a validated tool with published protocols and reference binding data, enabling direct comparison with historical datasets.

Comparative A2A Antagonist Screening in Xanthine Scaffold Structure-Activity Relationship (SAR) Programs

KF17837S serves as a key reference compound in medicinal chemistry programs exploring xanthine-based A2A antagonists. Its A2A Ki of 7.9 nM, 49-fold A2A/A1 selectivity, and functional IC50 of 53 nM in cAMP assays provide well-defined benchmark values against which novel xanthine derivatives can be compared [1]. Its 8-(3,4-dimethoxyphenyl) substitution pattern, combined with N1,N3-dipropyl and N7-methyl groups, represents a specific SAR point that can be systematically varied to optimize affinity, selectivity, or pharmacokinetic properties.

Quote Request

Request a Quote for 8-(3,4-Dimethoxyphenyl)-7-methyl-1,3-dipropyl-1H-purine-2,6(3H,7H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.